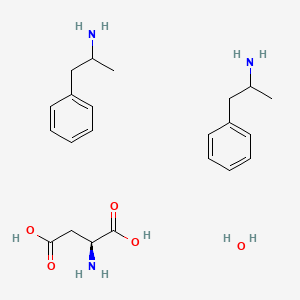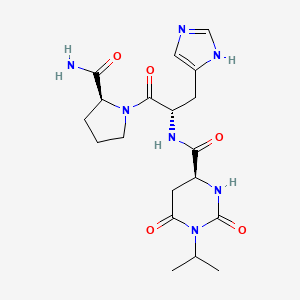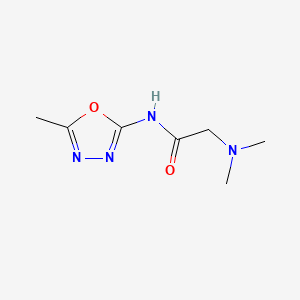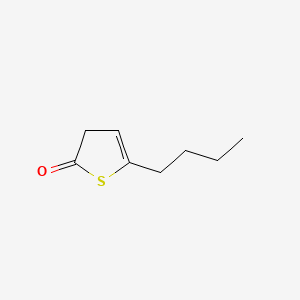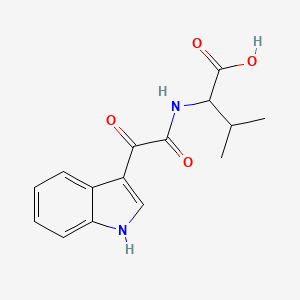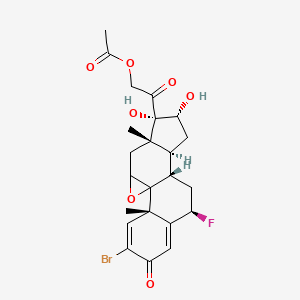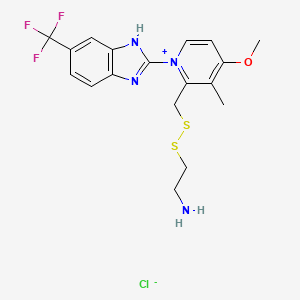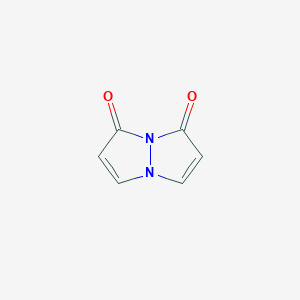
Urea, N'-(4-ethoxyphenyl)-N-methyl-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- is an organic compound with the molecular formula C16H18N2O2 It is a derivative of urea, where the hydrogen atoms are replaced by various phenyl and ethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- typically involves the reaction of 4-ethoxyaniline with methyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
4-ethoxyaniline+methyl isocyanate→Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl-
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of solvents and temperature control is crucial to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can undergo substitution reactions where the ethoxy or phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar urea derivatives in biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes or receptors.
Industry
In the industrial sector, Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea, (4-ethoxyphenyl)-: This compound is similar but lacks the methyl and additional phenyl groups.
N-Phenylurea: Another related compound with different substituents on the urea core.
Uniqueness
Urea, N’-(4-ethoxyphenyl)-N-methyl-N-phenyl- is unique due to its specific combination of ethoxy, methyl, and phenyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
10219-42-8 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
3-(4-ethoxyphenyl)-1-methyl-1-phenylurea |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-15-11-9-13(10-12-15)17-16(19)18(2)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,17,19) |
Clé InChI |
TYFABWNPRPQEPI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)N(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



